N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide
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Overview
Description
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic and industrial applications. This compound features a trifluoromethyl group, which is known for its unique properties and widespread use in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction often uses boron reagents and palladium catalysts to form carbon-carbon bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki–Miyaura coupling). Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Utilized in the development of new materials and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The trifluoromethyl group enhances its binding affinity and metabolic stability, contributing to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Uniqueness
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable candidate for various applications in research and industry .
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N2O3/c1-28-17-10-9-15(12-16(17)25-11-3-2-4-18(25)26)24-19(27)13-5-7-14(8-6-13)20(21,22)23/h5-10,12H,2-4,11H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HULCIKMJHRXLMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(F)(F)F)N3CCCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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